2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
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Overview
Description
2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a complex organic compound that features a pyrazole ring, a benzimidazole core, and a trifluoromethyl-substituted benzyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions in methanol or ethanol.
Synthesis of the Benzimidazole Core: The benzimidazole core is often prepared by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and benzimidazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide, under inert atmosphere conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or pyrazole rings.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.
Scientific Research Applications
2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and benzimidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-3-yl)-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
1-(4-trifluoromethylbenzyl)-1H-benzimidazole: Lacks the pyrazole ring, which may affect its binding affinity and specificity.
2-(1H-pyrazol-3-yl)-1H-indole: Contains an indole ring instead of a benzimidazole ring, leading to different biological activities.
Uniqueness
The presence of both the pyrazole and benzimidazole rings, along with the trifluoromethyl group, makes 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole unique. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4/c19-18(20,21)13-7-5-12(6-8-13)11-25-16-4-2-1-3-14(16)23-17(25)15-9-10-22-24-15/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHOUHGPGLOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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